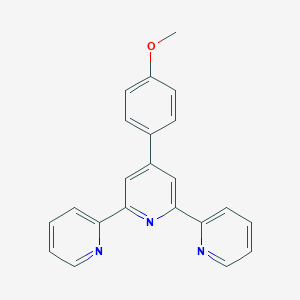

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine

Overview

Description

4-Methoxyphenol, also known as Mequinol or 4-Hydroxyanisole, is an organic compound with the formula CH3OC6H4OH . It is a phenol with a methoxy group in the para position . This colorless solid is used in dermatology and organic chemistry .

Synthesis Analysis

In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor (e.g. acrylates or styrene monomers) . It can be produced from p-benzoquinone and methanol via a free radical reaction .Molecular Structure Analysis

The molecular structure of 4-Methoxyphenol is CH3OC6H4OH . It is a phenol with a methoxy group in the para position .Chemical Reactions Analysis

4-Methoxyphenol is used as a polymerisation inhibitor in organic chemistry . It can be produced from p-benzoquinone and methanol via a free radical reaction .Physical And Chemical Properties Analysis

4-Methoxyphenol has a molar mass of 124.139 g·mol −1 . It has a density of 1.55 g/cm 3, a melting point of 52.5 °C (126.5 °F), and a boiling point of 243 °C (469 °F) .Scientific Research Applications

-

- Application : 4-methoxyphenyl compounds are used in the synthesis of Schiff bases .

- Method : The compounds are synthesized via a Schiff bases reduction route .

- Results : The synthesized compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

-

Modification of Graphene Quantum Dots (GQDs)

- Application : 4-methoxyphenyl group is grafted onto GQDs surface via a diazonium chemistry method .

- Method : After modification, the average diameter of GQDs was decreased from 3.3 to 2.5 nm, and their photoluminescence (PL) was blue-shifted 40 nm relative to raw GQDs .

- Results : The modified GQDs exhibit multicolor photoluminescence (PL), which is desirable for applications in bioimaging, fluorescent sensing, photocatalysis, and photovoltaics .

-

Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives

- Application : Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds.

- Results : These compounds have shown antioxidant and cytotoxic effects on certain tumor cell lines, indicating potential for medical applications.

-

Inhibition of Linoleate Oxygenase Activity of ALOX15

- Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles are studied for their potential as a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .

- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

-

Synthesis of 2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-F]Chromen-3-Yl)Acetic Acid

-

Copper-Catalyzed, Three-Component Synthesis of Trisubstituted 1,2,4-Triazoles

-

Gold (III)-Catalyzed Hydroamination of Alkynes Leading to N-Vinylindoles

-

Photocatalytic Oxidation of 4-Methoxybenzyl Alcohol to p-Anisaldehyde

-

Synthesis of 2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-F]Chromen-3-Yl)Acetic Acid

Safety And Hazards

properties

IUPAC Name |

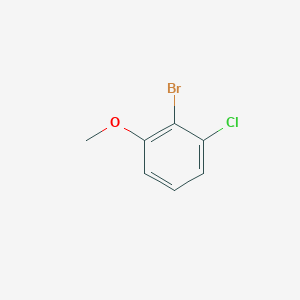

4-(4-methoxyphenyl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-26-18-10-8-16(9-11-18)17-14-21(19-6-2-4-12-23-19)25-22(15-17)20-7-3-5-13-24-20/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEWAYWLMREGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348145 | |

| Record name | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | |

CAS RN |

13104-56-8 | |

| Record name | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13104-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)

![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)